5-氨基-2-甲基嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-2-methylpyrimidin-4(3H)-one is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects . These compounds are often used in the synthesis of drugs for various treatments, such as hypothyroidism, hypertension, cancer chemotherapy, and HIV infection .

Synthesis Analysis

The synthesis of compounds related to 5-amino-2-methylpyrimidin-4(3H)-one involves various strategies. One approach includes the Heck coupling of methyl 2-acetamidoacrylate to 4-methoxybenzyl protected 2-amino-5-iodopyrimidine, followed by Rh(I)-catalyzed asymmetric hydrogenation to afford chiral protected amino acids . Another method reported is a catalyst-free multicomponent synthesis in an aqueous ethanol medium, which is a green chemistry approach that yields high product yields without the need for column chromatography . Additionally, one-pot condensation reactions without a catalyst have been used to synthesize new derivatives, demonstrating the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of 5-amino-2-methylpyrimidin-4(3H)-one derivatives can exhibit significant polarization, as evidenced by the molecular dimensions of related compounds . The presence of amino groups and their position on the pyrimidine ring can lead to different conformations and steric hindrances, affecting the overall molecular geometry . The crystal structure of a simple 5-aminopyrimidine molecule is stabilized by hydrogen bonding, forming a two-dimensional network .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic addition, condensation, and amination. For instance, thioureas can be synthesized from the reaction of aminopyrimidine derivatives with isothiocyanates . The reactivity of the amino group in the pyrimidine ring is also influenced by the presence of other substituents, which can lead to different reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-methylpyrimidin-4(3H)-one derivatives are influenced by the substituents on the pyrimidine ring. The pKa values and UV absorption spectra of aminopyrimidines have been studied to understand the effect of -NH2 groups and methylation on the protolytic equilibria and electronic absorption spectra . The hydrogen bonding capabilities of these compounds contribute to their solid-state structures, as seen in the formation of hydrogen-bonded frameworks and ribbons in crystalline forms .

科学研究应用

医药化学中的混合催化剂

混合催化剂在合成吡喃嘧啶骨架中发挥着至关重要的作用,这些骨架是药用和制药行业的重要前体,因为它们具有广泛的合成应用和生物利用度。这些骨架,包括嘧啶-4(3H)-酮的衍生物,由于其结构多样性和生物活性,在开发药物方面具有广泛的适用性。研究突出了各种混合催化剂的应用,包括有机催化剂、金属催化剂和纳米催化剂,用于合成这些化合物,展示了嘧啶-4(3H)-酮衍生物在药物开发和合成化学中的重要性(Parmar, Vala, & Patel, 2023)。

化疗中的药物遗传学

抗叶酸和氟嘧啶类疗法的药物遗传学,特别是在癌症治疗背景下,已经得到广泛研究。类似于抗叶酸和氟嘧啶的结构相关化合物,如5-氨基-2-甲基嘧啶-4(3H)-酮,正在研究其在优化癌症治疗中的潜在作用。研究已经调查了酶如甲亚叶酸还原酶(MTHFR)中的遗传多态性,这些酶对这些化合物的代谢至关重要,表明嘧啶-4(3H)-酮衍生物在个性化医学中的重要性以及对化疗疗效和毒性的影响(De Mattia & Toffoli, 2009)。

抗肿瘤和抗癌应用

嘧啶-4(3H)-酮的衍生物,如S-1,一种新型口服抗肿瘤药物,在治疗各种癌症,包括胃癌和结肠癌方面显示出显著的潜力。S-1将替加呋喃与酶抑制剂结合,增强了5-氟尿嘧啶(5-FU)的疗效,同时减少了其副作用,从而展示了嘧啶-4(3H)-酮衍生物在改善癌症治疗方案和结果中的潜力(Maehara, 2003)。

DNA 甲基化和癌症生物标志物

在精准医学时代,DNA 甲基化和羟甲基化的作用,与嘧啶-4(3H)-酮衍生物的生物活性密切相关,越来越受到重视。这些表观遗传修饰对于理解癌症的发展和进展至关重要,研究探索了甲基化抑制剂作为治疗药物的潜力。这项研究强调了嘧啶-4(3H)-酮衍生物在开发新型癌症治疗和生物标志物中的重要性(Goffin & Eisenhauer, 2002)。

安全和危害

未来方向

属性

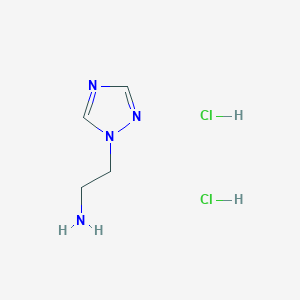

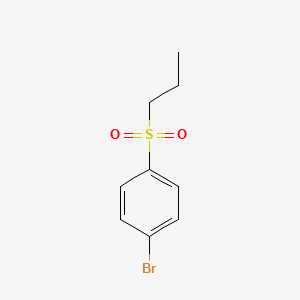

IUPAC Name |

5-amino-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2H,6H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFSFPXTFOBDNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604536 |

Source

|

| Record name | 5-Amino-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-methylpyrimidin-4(1H)-one | |

CAS RN |

53135-22-1 |

Source

|

| Record name | 5-Amino-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)